molecular formula C18H22N2 B3261544 Benzenamine,4,4'-(cyclohexanediyl)bis-(9CI) CAS No. 34447-09-1

Benzenamine,4,4'-(cyclohexanediyl)bis-(9CI)

Cat. No.: B3261544
CAS No.: 34447-09-1
M. Wt: 266.4 g/mol
InChI Key: MXMMKCKGERIECY-UHFFFAOYSA-N
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Description

Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI), also known as 4,4’-diaminodiphenyl cyclohexane, is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . This compound is characterized by the presence of two benzenamine groups connected by a cyclohexane ring, making it a diamine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) typically involves the reaction of cyclohexane with aniline under specific conditions. One common method includes the catalytic hydrogenation of 4,4’-dinitrodiphenyl cyclohexane, which is then reduced to the corresponding diamine . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) may involve large-scale hydrogenation reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, cyclohexyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexane ring.

    4,4’-Diaminodiphenyl ether: Contains an ether linkage instead of a cyclohexane ring.

    4,4’-Diaminodiphenyl sulfone: Features a sulfone group instead of a cyclohexane ring.

Uniqueness

Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) is unique due to its cyclohexane bridge, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

IUPAC Name

4,4-diphenylcyclohexane-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-18(20)13-11-17(12-14-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMMKCKGERIECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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